molecular formula BF4- B081430 Tetrafluoroborate CAS No. 14874-70-5

Tetrafluoroborate

Cat. No.: B081430
CAS No.: 14874-70-5
M. Wt: 86.81 g/mol
InChI Key: ODGCEQLVLXJUCC-UHFFFAOYSA-N
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Description

Tetrafluoroborate is an anion with the chemical formula BF₄⁻. This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF₄²⁻), tetrafluoromethane (CF₄), and tetrafluoroammonium (NF₄⁺). It is commonly used in inorganic and organic chemistry as a weakly coordinating anion. This compound is often employed in the preparation of cationic reagents or catalysts due to its inertness and solubility in organic solvents .

Synthetic Routes and Reaction Conditions:

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Scientific Research Applications

Synthesis of Fluoride-Containing Coordination Compounds

Tetrafluoroborate is utilized as a starting material in the synthesis of fluoride-containing coordination compounds. These compounds vary in stoichiometry and structure, such as monomers, dimers, tetramers, and polymers, depending on the metal, ligand, and solvent system used (Reedijk, 1982).

Promoter in Sol-Gel Synthesis

The this compound ion (BF4-) acts as a promoter in the sol-gel synthesis of mesoporous silica, enhancing the hydrolytic condensation of alkoxysilanes. It is effective in creating thermally and hydrothermally stable mesoporous silica with a well-developed hexagonal structure and thick silicate wall (Okabe et al., 2004).

Salt Metathesis and Fluoridation

This compound (BF4-) is involved in salt metathesis with organoboronic acids, producing organotrifluoroborates. This process highlights the ability of BF4- to exchange fluoride atoms and its lability (Lozada et al., 2023).

Electrophilic Fluorination

This compound is used in electrophilic fluorination reactions, providing an effective route for the introduction of fluorine into organic molecules. One specific reagent, Selectfluor, demonstrates the broad applicability of this method in organic synthesis (Singh & Shreeve, 2004).

Catalyst for Epoxide Ring Opening

Zinc this compound hydrate is an efficient catalyst for the epoxide ring-opening reaction with amines, exhibiting high yields and selectivities. This catalyst has been applied in the synthesis of drugs like metoprolol (Pujala et al., 2011).

Biodistribution in PET Imaging

This compound is utilized in PET imaging, particularly for thyroid gland imaging in primates. It shows a characteristic biodistribution in organs expressing the sodium/iodide symporter (NIS) (Martí-Climent et al., 2015).

Determination of Total Boron

This compound ion (BF4-) is used in ion chromatography for the determination of total boron by converting boric acid to BF4- (Katagiri et al., 2006).

Electrochemical Production of Fluorine

This compound melts are employed as electrolytes for the electrochemical production of fluorine, demonstrating efficient oxidation reactions for fluorine production (Mamantov & Laher, 1989).

Supramolecular Cage Complex Assembly

The templating effect of this compound ion facilitates the assembly of supramolecular cage complexes, demonstrating its importance in molecular architecture (Fleming et al., 1998).

Versatile Lubricant

Alkylimidazolium tetrafluoroborates are identified as versatile lubricants for various contact materials, showing excellent friction reduction and antiwear performance (Ye et al., 2001).

Mechanism of Action

Tetrafluoroborate acts primarily as a weakly coordinating anion. Its inertness is due to its symmetrical tetrahedral structure, which distributes the negative charge equally over four fluorine atoms. This symmetry, combined with the high electronegativity of fluorine, diminishes the basicity of the anion, making it less nucleophilic and basic compared to other anions . In reactions involving highly reactive cations, this compound can act as a bridging ligand between boron and the cationic center .

Properties

CAS No.

14874-70-5

Molecular Formula

BF4-

Molecular Weight

86.81 g/mol

IUPAC Name

tetrafluoroborate

InChI

InChI=1S/BF4/c2-1(3,4)5/q-1

InChI Key

ODGCEQLVLXJUCC-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F

Canonical SMILES

[B-](F)(F)(F)F

Synonyms

fluoboric acid
fluoboric acid (HBF4)
fluoroboric acid
tetrafluoroborate anion
tetrafluoroborate ion
tetrafluoroboric acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By following the same procedure (2nd step) of Example 1 except that 10.0 g of N,N-dimethylpyrrolidinium methyl carbonate thus obtained and 12.9 g of an aqueous solution of 42% HBF4 were used, 10.1 g (yield of 92.4% to N-methylpyrrolidine) of high-pure dimthylpyrrolidinium tetrafluoroborate was obtained.
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
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reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
12.9 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

At first, perfluoroborate of cation-radical of N,N'-dimethyl phenazine (tetrafluoroborate) ##STR14## was prepared. Said substance was prepared according to the procedure similar to that specified in Example 3. For this purpose, 0,001 mole of N,N'-dimethyl phenazine was dissolved in 150 cm3 of CH3CN. The resulting solution was blown through with argon, and 0.001 mole of NOBF4 dissolved in 50 cm3 of CH3CN was added thereto. Further treatment and separation of the end product were carried out as specified in Example 3. Dark green crystals of tetrafluoroborate of cation-radical of N,N'-dimethyl phenazine were obtained. The yield was 91%.
[Compound]
Name
perfluoroborate
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0 (± 1) mol
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Name
N,N'-dimethyl phenazine (tetrafluoroborate)
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
150 mL
Type
solvent
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[Compound]
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

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Synthesis routes and methods IV

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CSc1n(N=Cc2ccccc2)cc[n+]1N=Cc1ccccc1
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Synthesis routes and methods V

Procedure details

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Nc1cc(F)c(F)c(Cl)c1Cl
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